N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(15,10-5-3-7-17-10)8-13-11(14)9-4-2-6-16-9/h2-7,15H,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMBQKVKIJHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a promising approach for scaling up the production due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form furan-2-carboxylic acid derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carboxylic acid derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of bio-based chemicals and materials due to its renewable origin.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s furan ring allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound may inhibit specific enzymes or proteins essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: A simpler derivative with similar biological activities.
Furan-2,5-dicarboxylic acid: An oxidation product with applications in polymer production.
Furan-2-carboxylic acid: A reduction product with potential therapeutic uses.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide is unique due to its dual furan rings and hydroxyl group, which enhance its reactivity and potential biological activities. This structural complexity allows it to participate in a wider range of chemical reactions and exhibit diverse pharmacological properties compared to simpler furan derivatives .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a furan ring, a hydroxypropyl group, and a carboxamide functional group. These structural components contribute to its unique chemical properties and biological interactions.
| Structural Features | Description |
|---|---|
| Furan Ring | Contributes to biological activity through electron-rich characteristics. |
| Hydroxypropyl Group | Enhances solubility and potential interactions with biological targets. |
| Carboxamide Group | Facilitates hydrogen bonding, affecting pharmacokinetics and receptor binding. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Microtubule Stabilization : Similar compounds have been shown to act as microtubule stabilizing agents (MSAs), inhibiting tubulin polymerization which can lead to mitotic arrest in cancer cells .
- Antimicrobial Properties : The compound exhibits potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : Research indicates that derivatives of furan carboxamides can modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.
Anticancer Activity
This compound has been studied for its anticancer properties:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa cells. It induced apoptosis and G2/M cell cycle arrest, evidenced by Annexin V-FITC/PI staining and FACS analysis .
- Mechanism : The compound's ability to stabilize microtubules may disrupt normal cell division processes, leading to increased apoptosis in malignant cells .
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various microorganisms:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC against Staphylococcus aureus was around 128 µg/mL, while it was lower for yeast-like fungi such as Candida albicans, suggesting effective antifungal properties at lower concentrations .
Case Studies
- Study on Microtubule Stabilization :
- Antimicrobial Efficacy :
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide?
Answer: Synthesis optimization requires a multi-step approach:
- Step 1: Start with furan-2-carboxylic acid and a hydroxypropylamine precursor. Amide bond formation via coupling reagents (e.g., EDC/HOBt) is critical for yield .
- Step 2: Optimize reaction conditions (temperature, solvent polarity, pH) to minimize side reactions. For example, DMF or THF as solvents may enhance solubility .
- Step 3: Employ advanced techniques like continuous flow chemistry to improve scalability and reduce reaction times .
- Step 4: Purification via column chromatography or recrystallization ensures >95% purity. Monitor intermediates using TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to verify furan ring protons (δ 6.2–7.4 ppm) and hydroxypropyl group signals (δ 1.5–4.0 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm) and hydroxyl O–H stretch (~3200–3500 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions at ~2.8–3.0 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for furan-carboxamide derivatives?
Answer: Contradictions in crystallographic data (e.g., bond angles, hydrogen-bonding patterns) require:
- Validation with SHELX Software: Refine structures using SHELXL for accurate atomic displacement parameters (ADPs). For example, SHELX can resolve ambiguities in hydrogen atom positions via difference Fourier maps .
- Hydrogen-Bond Analysis: Compare observed N–H⋯O interactions (2.8–3.2 Å) with theoretical values. Discrepancies may arise from solvent effects (e.g., DMF in ) .
- π-π Stacking Metrics: Calculate centroid distances (e.g., 3.8 Å for furan-chromone interactions in ) to assess packing stability .
Q. How to analyze discrepancies in biological activity data across studies?
Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC) may stem from:
- Structural Modifications: Compare substituent effects (e.g., hydroxyl vs. cyclopropyl groups) using SAR studies. For instance, cyclopropyl groups in analogs enhance lipophilicity and target binding .
- Assay Conditions: Standardize pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration <1%) to minimize variability .
- Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases .
Q. What methodologies are recommended for studying intermolecular interactions in solid-state structures?
Answer:
- Hirshfeld Surface Analysis: Quantify interaction types (e.g., O–H, C–H) using CrystalExplorer. For example, shows 25% O–H contributions from DMF solvent .
- Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen-bond networks. Decomposition temperatures >200°C suggest robust packing .
- DFT Calculations: Optimize geometries at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C=O at 1.22 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
